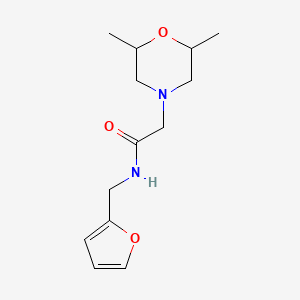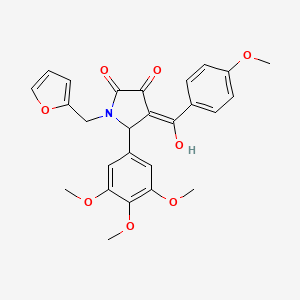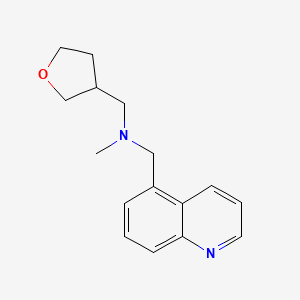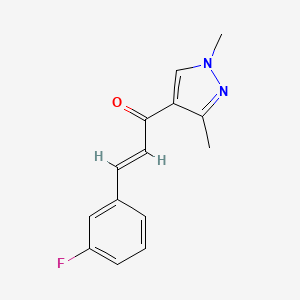
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of furan and is commonly used as a solvent in organic synthesis.
Mécanisme D'action
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the body's antioxidant response. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of glutathione, a key antioxidant in the body, and to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide has several advantages as a research tool. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations as well. It is a reactive compound that can form adducts with proteins and other biomolecules, which can complicate data interpretation. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide. One area of interest is the development of new this compound derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the role of this compound in other disease states, such as neurodegenerative diseases or cardiovascular disease. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance their efficacy.
Méthodes De Synthèse
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide can be synthesized through a variety of methods, including the reaction of furfurylamine with 2,6-dimethylmorpholine and acetic anhydride. The reaction is typically carried out under acidic conditions at elevated temperatures. Other methods of synthesis include the reaction of furfurylamine with 2,6-dimethylmorpholine and acetic acid, and the reaction of furfurylamine with 2,6-dimethylmorpholine and acetyl chloride.
Applications De Recherche Scientifique
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-7-15(8-11(2)18-10)9-13(16)14-6-12-4-3-5-17-12/h3-5,10-11H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPITCZNABFOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5319778.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)
![5-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]thiophene-2-carboxylic acid](/img/structure/B5319797.png)

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)